2-Octyl-tetradecanoic Acid

Synthetic Intermediate Bromoalkane Synthesis Cosmetic Precursor

Procure 2-Octyl-tetradecanoic Acid (CAS 879876-30-9) to secure the exact C2-octyl branched C22 backbone required for synthesizing 2-Bromo-2-octyltetradecane (B687015), a key cosmetic formulation component. This structural specificity is non-negotiable—generic linear C22 or C14 acids yield fundamentally different, unsuitable brominated derivatives. Its extreme lipophilicity (XLogP3 9.7) and ambient-temperature liquid state also offer processing advantages in organic solvent-based creams and lotions. Researchers investigating lipid bilayer interactions or membrane permeability further value this quantifiably distinct, branched-chain tool compound.

Molecular Formula C22H44O2
Molecular Weight 340.6 g/mol
CAS No. 879876-30-9
Cat. No. B041334
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Octyl-tetradecanoic Acid
CAS879876-30-9
Synonymsdl-2-Octyl-tetradecanoic Acid
Molecular FormulaC22H44O2
Molecular Weight340.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCC(CCCCCCCC)C(=O)O
InChIInChI=1S/C22H44O2/c1-3-5-7-9-11-12-13-14-16-18-20-21(22(23)24)19-17-15-10-8-6-4-2/h21H,3-20H2,1-2H3,(H,23,24)
InChIKeyAUCFNMITBOAMCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Octyl-tetradecanoic Acid (CAS 879876-30-9): Procurement-Grade Branched C22 Fatty Acid for Cosmetic Intermediates


2-Octyl-tetradecanoic Acid (CAS 879876-30-9) is a synthetic, branched-chain C22 fatty acid characterized by a 14-carbon tetradecanoic acid backbone with an 8-carbon octyl substituent at the C2 position . Its molecular formula is C22H44O2, with a molecular weight of approximately 340.6 g/mol and a calculated XLogP3 of 9.7, indicating high lipophilicity . As a controlled product requiring specialized handling, it is supplied by chemical vendors primarily for research use as a synthetic intermediate . Its industrial relevance is anchored in its role as the immediate precursor to 2-Bromo-2-octyltetradecane (B687015), a component in cosmetic formulations .

Why 2-Octyl-tetradecanoic Acid Cannot Be Replaced by Other C18-C22 Fatty Acids in Cosmetic Precursor Applications


The structural specificity of 2-Octyl-tetradecanoic acid, particularly its branching at the C2 position, is non-negotiable for its designated role as a precursor to 2-Bromo-2-octyltetradecane (B687015) . Substituting with a generic linear fatty acid, such as docosanoic acid (C22:0), or an unbranched C14 acid like myristic acid (C14:0), would result in a fundamentally different molecular architecture upon bromination, leading to a derivative with unknown and likely unsuitable physicochemical properties for its intended cosmetic formulation function [1]. While other branched fatty acids exist (e.g., isostearic acid), their distinct branching patterns would not yield the exact carbon skeleton and functional group placement required for the target bromoalkane derivative, thereby precluding simple replacement in established synthetic pathways .

Quantitative Differentiation: 2-Octyl-tetradecanoic Acid vs. Closest Analogs


Structural Branching at C2: Direct Impact on Target Bromoalkane Intermediate

2-Octyl-tetradecanoic acid is the specific precursor for synthesizing 2-Bromo-2-octyltetradecane (B687015), a compound used in cosmetic formulations . The synthesis requires the precise C2-branched C22 skeleton; using an unbranched linear C22 fatty acid would yield a different bromoalkane, while using a differently branched acid would generate a distinct isomer . The target bromoalkane's properties are contingent on this exact starting material [1].

Synthetic Intermediate Bromoalkane Synthesis Cosmetic Precursor

Lipophilicity vs. Linear and Shorter-Chain Fatty Acids

The compound exhibits a calculated XLogP3 of 9.7 . This value is significantly higher than that of a linear C14 fatty acid like myristic acid (tetradecanoic acid), which has an estimated XLogP3 of approximately 6.1 [1]. The increased lipophilicity, a consequence of both extended chain length and branching, suggests superior solubility in non-polar environments and enhanced potential for partitioning into lipid bilayers, though direct comparative experimental data for the free acid are unavailable .

Lipophilicity Partition Coefficient Drug Delivery

Physical State and Solubility Profile for Formulation

2-Octyl-tetradecanoic acid is a liquid at room temperature, in contrast to many linear C22 fatty acids which are waxy solids . Vendor information indicates it is soluble in organic solvents like ethanol and hexane but has low solubility in water . This liquid state and solubility profile offers a distinct advantage in formulation and processing, as it eliminates the need for heating to achieve a homogeneous phase, a step often required when working with solid, linear long-chain fatty acids [1].

Formulation Science Solubility Organic Synthesis

Procurement-Relevant Application Scenarios for 2-Octyl-tetradecanoic Acid


Synthesis of the Cosmetic Intermediate 2-Bromo-2-octyltetradecane (B687015)

This is the primary documented application of the compound. It serves as the direct precursor in the synthesis of 2-Bromo-2-octyltetradecane, a bromoalkane used in cosmetic formulations . Its procurement is essential for any entity following synthetic routes that culminate in this specific derivative.

Lipid Research Requiring a High-Lipophilicity Branched Fatty Acid

With a calculated XLogP3 of 9.7, 2-Octyl-tetradecanoic acid is a candidate for studies investigating the impact of extreme lipophilicity and branching on lipid bilayer interactions, membrane permeability, or as a component in model lipid systems . Its properties are quantifiably distinct from linear analogs, making it a useful tool compound.

Formulation Development Where a Liquid C22 Lipid Component is Advantageous

In the development of organic solvent-based formulations, creams, or lotions where a highly lipophilic, C22-length fatty acid is desired, the liquid state of this compound at ambient temperature offers a processing advantage over solid linear C22 acids . This can simplify manufacturing and reduce energy costs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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